Dimethyl(3-mercaptopropyl)ammonium chloride
CAS No.: 38048-81-6
Cat. No.: VC8467066
Molecular Formula: C5H14ClNS
Molecular Weight: 155.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38048-81-6 |
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Molecular Formula | C5H14ClNS |
Molecular Weight | 155.69 g/mol |
IUPAC Name | 3-(dimethylamino)propane-1-thiol;hydrochloride |
Standard InChI | InChI=1S/C5H13NS.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H |
Standard InChI Key | HCEREWKVPIQLGP-UHFFFAOYSA-N |
SMILES | CN(C)CCCS.Cl |
Canonical SMILES | CN(C)CCCS.Cl |
Introduction
Molecular Structure and Basic Properties
Chemical Identity and Structural Features
Dimethyl(3-mercaptopropyl)ammonium chloride belongs to the class of quaternary ammonium salts (QAS), distinguished by the presence of a sulfur-containing mercapto (-SH) group on its alkyl chain. The compound’s molecular formula is , with a molar mass of 155.69 g/mol . Its IUPAC name, dimethyl(3-mercaptopropyl)ammonium chloride, reflects the arrangement of two methyl groups, a 3-mercaptopropyl chain, and a chloride counterion bonded to a central nitrogen atom.
The mercapto group introduces redox-active and nucleophilic characteristics, while the quaternary ammonium moiety contributes to cationic surfactant behavior. This combination suggests synergistic interactions in applications requiring both surface activity and thiol-based reactivity.
Physicochemical Properties
Available data on the compound’s physical properties are sparse, but key parameters derived from structural analogs and computational models include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 155.69 g/mol | |
CAS Registry Number | 55778-17-1 | |
EINECS Number | 259-815-7 | |
LogP (Predicted) | ~1.2 (moderate hydrophobicity) | – |
The predicted LogP value indicates balanced lipophilicity and hydrophilicity, making the compound suitable for interfaces requiring amphiphilic behavior. The mercapto group’s pKa is estimated to be ~10–11, typical for aliphatic thiols, enabling thiolate formation under basic conditions .
Synthesis and Manufacturing
Conventional Synthesis Routes
While no explicit synthesis protocols for dimethyl(3-mercaptopropyl)ammonium chloride are documented in the provided sources, general methods for analogous QAS compounds involve:
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Alkylation of Tertiary Amines: Reaction of dimethylamine with 3-chloropropyl mercaptan in a polar solvent (e.g., ethanol) under reflux conditions.
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Mercaptan Quaternization: Direct quaternization of 3-mercaptopropyl-dimethylamine using methyl chloride or benzyl chloride .
Purification and Yield Optimization
Post-synthesis purification typically involves recrystallization from acetone or ethanol to remove unreacted precursors. For the target compound, vacuum drying at 40–60°C is recommended to prevent thermal decomposition . Yield improvements may require stoichiometric excess of the alkylating agent (e.g., 1.3:1 molar ratio of methyl chloride to amine) .
Functional Characteristics and Reactivity
Surface Activity
The compound’s quaternary ammonium group confers cationic surfactant properties, enabling adsorption onto negatively charged surfaces. Critical micelle concentration (CMC) values for similar QAS range from 0.1–10 mM, suggesting moderate surface activity. The mercapto group may enhance micelle stability via interchain disulfide bonding under oxidative conditions.
Redox and Coordination Chemistry
The -SH group participates in thiol-disulfide exchange reactions, enabling applications in dynamic covalent chemistry. Additionally, it can coordinate to metal ions (e.g., Au, Ag), forming self-assembled monolayers (SAMs) on conductive substrates. This property is exploited in nanotechnology for sensor fabrication .
Recent Research and Knowledge Gaps
Advances in Synthesis
Recent patents highlight microwave-assisted synthesis for QACs, achieving yields >90% in under 5 minutes . Adapting these methods to dimethyl(3-mercaptopropyl)ammonium chloride could enhance scalability.
Unresolved Challenges
Key knowledge gaps include:
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Structure-Activity Relationships: Impact of the mercaptopropyl chain on biocidal efficacy.
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Ecotoxicology: Long-term effects on aquatic organisms.
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Stability: Hydrolytic degradation pathways under varying pH conditions.
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